(1r,4r)-Methyl 4-((cyclopentylamino)methyl)cyclohexanecarboxylate hydrochloride
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Overview
Description
(1r,4r)-Methyl 4-((cyclopentylamino)methyl)cyclohexanecarboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclopentylamino group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-((cyclopentylamino)methyl)cyclohexanecarboxylate hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the reaction of cyclohexanone with cyclopentylamine to form the cyclopentylamino derivative. This intermediate is then reacted with methyl chloroformate to introduce the carboxylate ester group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-Methyl 4-((cyclopentylamino)methyl)cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
(1r,4r)-Methyl 4-((cyclopentylamino)methyl)cyclohexanecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,4r)-Methyl 4-((cyclopentylamino)methyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related ester compound used in various chemical syntheses.
Ketoprofen Related Compound F: Another compound with a similar ester functional group.
Uniqueness
(1r,4r)-Methyl 4-((cyclopentylamino)methyl)cyclohexanecarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both cyclopentylamino and carboxylate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C14H26ClNO2 |
---|---|
Molecular Weight |
275.81 g/mol |
IUPAC Name |
methyl 4-[(cyclopentylamino)methyl]cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-17-14(16)12-8-6-11(7-9-12)10-15-13-4-2-3-5-13;/h11-13,15H,2-10H2,1H3;1H |
InChI Key |
AKZSQNPAIONXAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CNC2CCCC2.Cl |
Origin of Product |
United States |
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